![molecular formula C20H17FN2O3 B5348680 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide, also known as FM-381, is a small molecule inhibitor that targets the immune system. It has been studied for its potential use in treating autoimmune diseases and cancer. In
Mechanism of Action
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the immune system. BTK is involved in the activation of T cells, which can lead to the development of autoimmune diseases and cancer. By inhibiting BTK, this compound can reduce the activity of T cells and potentially prevent the development of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the activity of T cells in preclinical studies. This can lead to a reduction in inflammation and the prevention of autoimmune diseases. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, potentially leading to the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide is its specificity for BTK, which can reduce the risk of off-target effects. However, its potency may also pose a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
For the study of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide include clinical trials to determine its safety and efficacy in humans. In addition, researchers may explore the use of this compound in combination with other drugs for the treatment of autoimmune diseases and cancer. Further studies may also be needed to optimize the synthesis method and improve the potency of the compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promise in the treatment of autoimmune diseases and cancer. Its specificity for BTK makes it a promising candidate for further study, but more research is needed to determine its safety and efficacy in humans. The synthesis method and potency of the compound may also be further optimized in future studies.
Synthesis Methods
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide can be synthesized through a multi-step process, starting with the reaction of 2-fluorophenol with 3-pyridinecarboxaldehyde to form 2-(2-fluorophenoxy)pyridine. This compound is then reacted with 3-hydroxy-2-methylbenzoyl chloride to produce this compound.
Scientific Research Applications
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also shown promise in treating certain types of cancer, including breast cancer and melanoma. In preclinical studies, this compound has been shown to inhibit the activity of T cells, which play a key role in autoimmune diseases and cancer.
properties
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13-15(7-4-9-17(13)24)19(25)23-12-14-6-5-11-22-20(14)26-18-10-3-2-8-16(18)21/h2-11,24H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWYBTXUCJIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
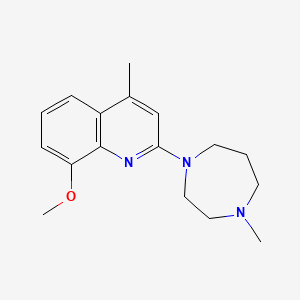
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
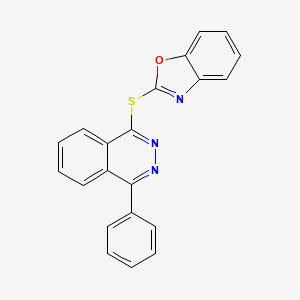
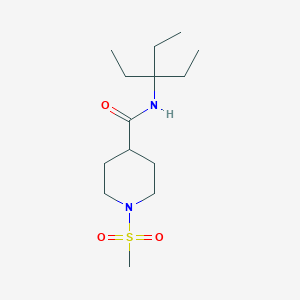
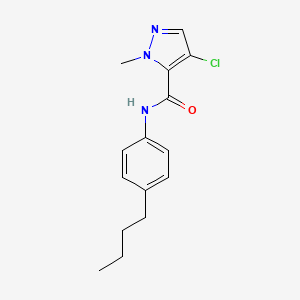
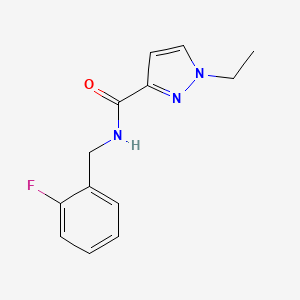
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)

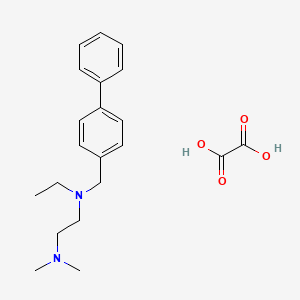
![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)
![methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5348704.png)